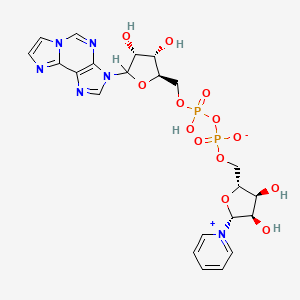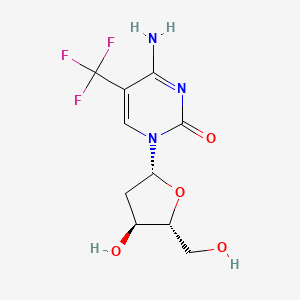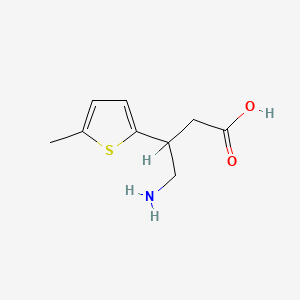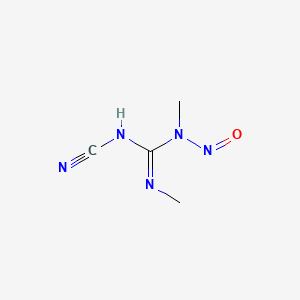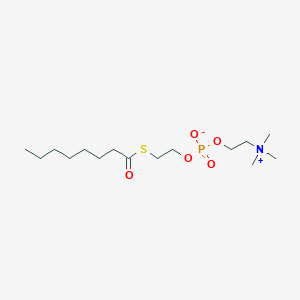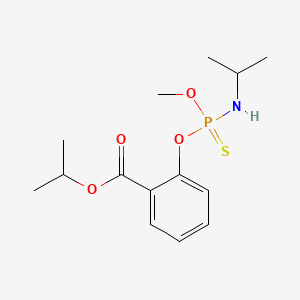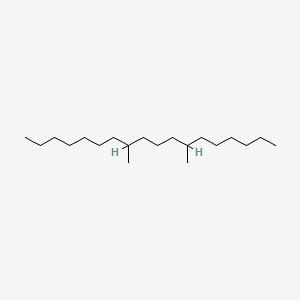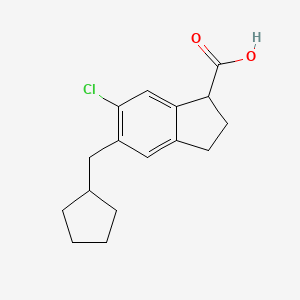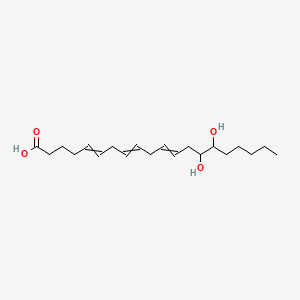![molecular formula C30H42N2O10 B1211349 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate CAS No. 54-02-4](/img/structure/B1211349.png)
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate is a complex organic compound characterized by the presence of multiple methoxy groups and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a piperazine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester bonds can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antihypertensive activity.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mécanisme D'action
The mechanism of action of 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and ester bonds play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxybenzoic acid
- 3,5-Dimethoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl3,4,5-trimethoxybenzoate is unique due to its dual ester bonds and the presence of a piperazine ring, which confer distinct chemical properties and potential biological activities .
Propriétés
Numéro CAS |
54-02-4 |
|---|---|
Formule moléculaire |
C30H42N2O10 |
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H42N2O10/c1-35-23-17-21(18-24(36-2)27(23)39-5)29(33)41-15-7-9-31-11-13-32(14-12-31)10-8-16-42-30(34)22-19-25(37-3)28(40-6)26(20-22)38-4/h17-20H,7-16H2,1-6H3 |
Clé InChI |
MOCOKCQYOSGWMM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
| 54-02-4 | |
Synonymes |
ST 7092 ST-7092 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B1211266.png)
